3-Amino-2-naphthoic acid (CAS 5959-52-4) is a bifunctional aromatic compound featuring a naphthalene core substituted with both an amino (-NH2) and a carboxylic acid (-COOH) group. This specific 2,3-substitution pattern dictates its utility as a versatile intermediate in the synthesis of specialized azo dyes, functional polymers, and fluorescent materials. Its properties, including a melting point of approximately 212-215 °C (with decomposition) and solubility in organic solvents like ethanol, are critical baseline parameters for its use in organic synthesis workflows.
Substituting 3-Amino-2-naphthoic acid with seemingly similar compounds often leads to failure in performance-critical applications. Positional isomers, such as 1-amino-2-naphthoic acid, possess different electronic distributions and steric environments, which directly alter the photoluminescent properties and coordination geometry of resulting materials. Simpler analogs like anthranilic acid lack the extended π-conjugated naphthalene system, which is essential for achieving the desired thermal stability and specific emission wavelengths in advanced polymers and fluorescent probes. Furthermore, replacing the amino group with a hydroxyl group, as in 3-hydroxy-2-naphthoic acid, removes the primary amine's unique reactivity for certain types of dye synthesis, such as those requiring a diazotization reaction site on the naphthalene core.
The precise positioning of the amino group is critical for tuning the optical properties of derived materials. A cadmium-based coordination polymer synthesized from 3-amino-2-naphthoic acid exhibits a strong blue-light emission maximum at 445 nm. In contrast, a similar polymer synthesized under comparable conditions using the positional isomer 1-amino-2-naphthoic acid shows an emission maximum at 415 nm. This demonstrates that the 3-amino substitution pattern produces a significant 30 nm red-shift in emission.
| Evidence Dimension | Solid-State Photoluminescence Emission Maximum |
| Target Compound Data | 445 nm (from Cd(II) coordination polymer) |
| Comparator Or Baseline | 1-Amino-2-naphthoic acid isomer: 415 nm (from its Cd(II) coordination polymer) |
| Quantified Difference | 30 nm red-shift compared to the 1-amino isomer |
| Conditions | Solid-state photoluminescence of Cd(II) coordination polymers at room temperature. |
This isomer-dependent wavelength shift is a critical design parameter for developing fluorescent sensors and optoelectronic materials with precisely tuned color output.
3-Amino-2-naphthoic acid serves as a unique precursor for a specific class of pigment intermediates that are not accessible from the more common analog, 3-hydroxy-2-naphthoic acid. It can be converted into 3-amino-N-aryl-2-naphthamides, which retain a reactive primary aromatic amine on the naphthalene core. The standard precursor, 3-hydroxy-2-naphthoic acid, yields traditional Naphthol AS pigments which feature a hydroxyl group at this position and lack this reactive amine handle.
| Evidence Dimension | Accessible Functional Groups in Naphthamide Intermediates |
| Target Compound Data | Provides a primary aromatic amine (-NH2) group on the naphthalene ring. |
| Comparator Or Baseline | 3-Hydroxy-2-naphthoic acid (CAS 92-70-6): Provides a hydroxyl (-OH) group. |
| Quantified Difference | Qualitative but absolute: Presence of a reactive amine vs. a hydroxyl group. |
| Conditions | Synthesis of N-aryl-2-naphthamides for use as azo pigment coupling components. |
Procuring this compound provides a direct synthetic route to novel pigment structures, enabling the development of azo dyes with potentially different shades, fastness, and solubility profiles.
The extended aromatic system of the naphthalene core significantly influences the acidity of the carboxylic acid group. The pKa of the carboxylic acid in 3-amino-2-naphthoic acid is reported to be 4.15 in aqueous solution. This is substantially more acidic than its simpler benzene-based analog, anthranilic acid (2-aminobenzoic acid), which has a carboxylic acid pKa of 4.95.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Carboxylic Acid Group |
| Target Compound Data | 4.15 |
| Comparator Or Baseline | Anthranilic acid (CAS 118-92-3): 4.95 |
| Quantified Difference | 0.8 pKa units lower (more acidic) than the benzene analog. |
| Conditions | Dilute aqueous solution at 25 °C. |
This difference in acidity is critical for applications involving metal chelation, pH-sensitive formulations, and predicting reactivity in salt formation or condensation reactions, making it a non-interchangeable choice where specific binding constants are required.
This compound is the correct choice when the synthetic goal is to produce metal-organic frameworks (MOFs) or coordination polymers with a specific blue emission profile (ca. 445 nm). Its use is indicated over positional isomers when a red-shifted emission relative to the 1-amino-2-naphthoic acid scaffold is a required performance characteristic for a sensor or optoelectronic device.
It should be procured specifically for synthetic routes targeting novel Naphthol AS-type pigments where a reactive amine handle on the coupler component is needed for subsequent modification or to achieve unique coloristic properties. It is the necessary precursor when the final pigment structure requires functionalities not achievable starting from the standard 3-hydroxy-2-naphthoic acid.
This precursor is specified when a process or formulation requires a ligand or building block with the combined features of a naphthalene core and a carboxylic acid pKa near 4.15. It is used instead of simpler analogs like anthranilic acid when the higher acidity and larger steric/electronic footprint are necessary for chelation stability, receptor binding, or controlled pH-dependent behavior.
Irritant